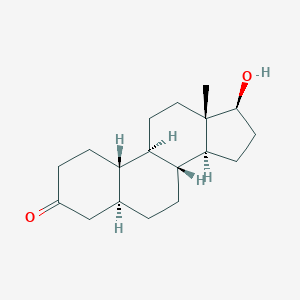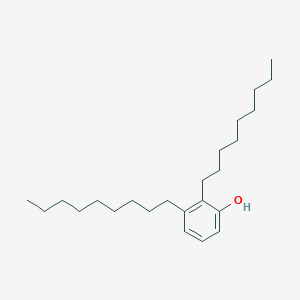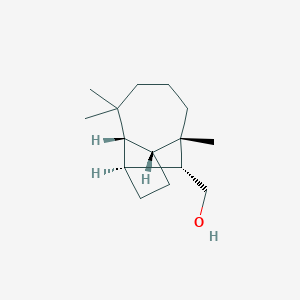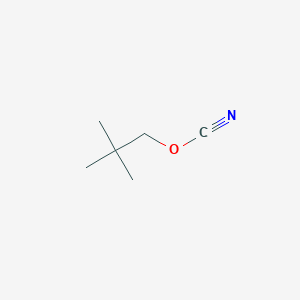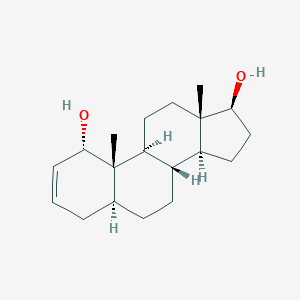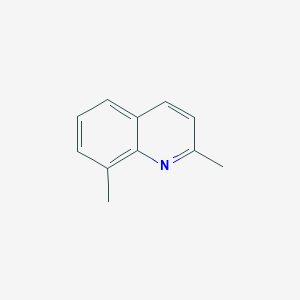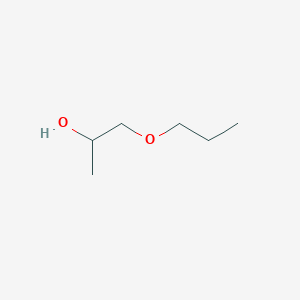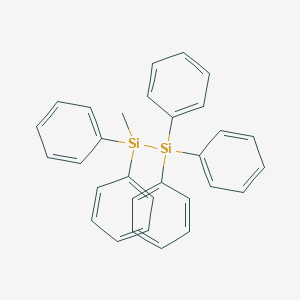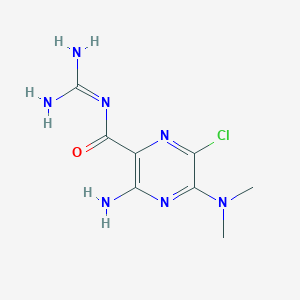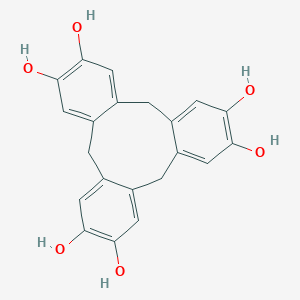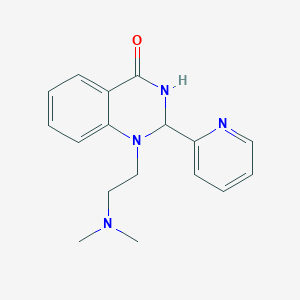
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone, also known as DMQX, is a potent and selective antagonist of ionotropic glutamate receptors. DMQX has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Wirkmechanismus
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone is a competitive antagonist of ionotropic glutamate receptors, specifically the NMDA and AMPA receptors. It binds to the receptor site and prevents glutamate from binding, thereby blocking the receptor-mediated synaptic transmission. This results in a decrease in excitatory neurotransmission and neuronal activity.
Biochemische Und Physiologische Effekte
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of glutamate, reduce the activity of NMDA and AMPA receptors, and decrease the activity of calcium channels. It has also been shown to decrease the activity of protein kinase C and increase the activity of protein phosphatase 2A.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone has several advantages for lab experiments. It is a potent and selective antagonist of ionotropic glutamate receptors, allowing for precise manipulation of glutamate receptor activity. It is also relatively stable and can be stored for long periods of time. However, 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone has some limitations for lab experiments. It has been shown to have off-target effects on other receptors, such as the α7 nicotinic acetylcholine receptor. It also has low solubility in water, which can make it difficult to dissolve in physiological solutions.
Zukünftige Richtungen
There are several potential future directions for research involving 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone. One area of interest is the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone could be used to investigate the mechanisms underlying these diseases and to identify potential therapeutic targets. Another area of interest is the development of more selective and potent antagonists of glutamate receptors, which could be used to further investigate the role of these receptors in various physiological and pathological processes. Additionally, 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone could be used in combination with other drugs to investigate potential synergistic effects.
Synthesemethoden
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone can be synthesized by reacting 2-aminobenzonitrile with 2-bromoethylamine hydrobromide in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-pyridylboronic acid in the presence of palladium on carbon to yield 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone has been used extensively in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. It has been shown to block the NMDA receptor-mediated synaptic transmission in the hippocampus, which is involved in learning and memory. It has also been used to study the role of glutamate receptors in pain perception, addiction, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
1159-89-3 |
|---|---|
Produktname |
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone |
Molekularformel |
C17H20N4O |
Molekulargewicht |
296.37 g/mol |
IUPAC-Name |
1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C17H20N4O/c1-20(2)11-12-21-15-9-4-3-7-13(15)17(22)19-16(21)14-8-5-6-10-18-14/h3-10,16H,11-12H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
OYMBJBZLKALTEW-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=N3 |
Kanonische SMILES |
CN(C)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





